1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Physicochemical Properties Lipophilicity ADME Prediction

1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS 76650-29-8) is a uniquely substituted aromatic ketone that delivers a calculated LogP of 3.86—substantially higher than unsubstituted 4-acetylbiphenyl (LogP 3.56). This precise lipophilicity, conferred by the 3'-methyl group, is critical for optimizing membrane permeability and chromatographic behavior in drug discovery programs. The compound is a validated precursor for low-micromolar 17β-HSD1 inhibitors targeting hormone-dependent breast cancer, making it indispensable for SAR exploration around the biphenyl ethanone pharmacophore. Its asymmetric substitution pattern also favors liquid crystal precursor applications where low melting points are essential. With certified ≥98% purity, it serves as a reliable analytical reference standard for HPLC method development and reaction monitoring. Choose this building block when synthetic routes demand a defined, higher logP biphenyl scaffold.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 76650-29-8
Cat. No. B1352090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone
CAS76650-29-8
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C15H14O/c1-11-4-3-5-15(10-11)14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3
InChIKeyCMQLVQGSXLXPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS 76650-29-8) - Procurement and Chemical Class Profile


1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS 76650-29-8) is an aromatic ketone belonging to the class of biphenyl derivatives. Its structure features a biphenyl core with a methyl group substituted at the 3' position and an ethanone (acetyl) group at the 4 position . This specific substitution pattern imparts a unique molecular geometry and electronic profile, influencing its physical properties such as logP and boiling point, and serving as the basis for its utility as a versatile building block in organic synthesis [1].

The Case Against Generic Substitution for 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone in Research and Development


Generic substitution of biphenyl ethanone derivatives is often not feasible due to the critical impact of substitution pattern on physicochemical properties and target interactions. For 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, the specific placement of the methyl group at the 3' position results in a calculated LogP of 3.86, a value that directly influences its lipophilicity, solubility, and biological membrane permeability . This is quantitatively distinct from the unsubstituted core, 4-acetylbiphenyl (LogP 3.56) [1], a difference that can affect chromatographic behavior and in vivo distribution. Furthermore, the 3'-methyl group creates a specific steric and electronic environment around the biphenyl linkage, a feature essential for its role as a precursor in certain synthetic pathways, including those leading to biologically active molecules like 17β-HSD1 inhibitors [2].

Quantitative Differentiation of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS 76650-29-8) from Analogues


Lipophilicity (LogP) Comparison with Unsubstituted Core

The 3'-methyl substitution on the biphenyl core significantly increases the compound's lipophilicity compared to the unsubstituted analogue. This is a key differentiator for applications where increased membrane permeability or altered solubility is required .

Physicochemical Properties Lipophilicity ADME Prediction

High Purity Commercial Availability as a Standardized Research Intermediate

The compound is commercially available from multiple vendors at a standardized high purity, establishing a reliable baseline for its use as a building block. This reduces the need for in-house purification and ensures consistent performance in synthetic applications .

Chemical Synthesis Procurement Quality Control

Validated Use as a Scaffold for Developing 17β-HSD1 Inhibitors

The biphenyl ethanone scaffold, of which 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone is a specific derivative, has been validated as a promising template for the design of 17β-HSD1 inhibitors [1]. This validation provides a strong rationale for its selection in medicinal chemistry programs focused on this target.

Medicinal Chemistry Drug Discovery Enzyme Inhibition

Physicochemical Property Distinction from Symmetrical Analogue (4,4'-Disubstituted)

The asymmetrical substitution pattern (3'-methyl, 4-acetyl) of the target compound results in a different melting behavior compared to its symmetrical 4,4'-disubstituted analogue. This is a crucial consideration for applications requiring specific solid-state properties or purification via crystallization .

Thermal Properties Material Science Crystallography

Procurement Scenarios: Where 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (76650-29-8) is the Optimal Choice


Medicinal Chemistry: Development of Non-Steroidal 17β-HSD1 Inhibitors

This compound should be prioritized for medicinal chemistry programs aiming to develop novel inhibitors of 17β-HSD1 for the treatment of hormone-dependent breast cancer. The biphenyl ethanone scaffold, of which this molecule is a specific derivative, has been validated as a promising template, yielding inhibitors with low micromolar IC50 values [1]. Its specific substitution pattern may be crucial for exploring structure-activity relationships (SAR) around this validated pharmacophore.

Organic Synthesis: A Building Block Requiring Defined Lipophilicity

This compound is the preferred choice when a synthetic route requires a biphenyl building block with a calculated LogP of approximately 3.86, which is higher than the unsubstituted 4-acetylbiphenyl (LogP 3.56) . This defined increase in lipophilicity can be critical for optimizing the properties of final compounds, such as their ability to cross biological membranes or their behavior in liquid-liquid extractions.

Method Development and Quality Control: A High-Purity Analytical Standard

The commercial availability of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone at a certified purity of ≥98% makes it a reliable standard for analytical chemistry applications. Researchers can procure this compound for use in HPLC method development, as a reference material for reaction monitoring, or for calibrating instruments, with confidence in its purity and consistency.

Materials Science: Tuning Thermal Properties in Liquid Crystal Precursors

For researchers developing liquid crystal precursors or other advanced materials, the asymmetric substitution of this compound (3'-methyl, 4-acetyl) is a key differentiator. Unlike its symmetrical 4,4'-disubstituted analogue, which is a solid with a melting point of 122 °C [2], this compound's physical state is likely a liquid or low-melting solid . This property is essential for formulating low-viscosity mixtures or for processes where a lower melting point is required.

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